molecular formula C13H13IN2O B14077971 N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide CAS No. 127722-74-1

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide

Katalognummer: B14077971
CAS-Nummer: 127722-74-1
Molekulargewicht: 340.16 g/mol
InChI-Schlüssel: KTMSYZLAAHPEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is a chemical compound that combines a benzamide group with a methylpyridinium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide typically involves the methylation of N-(pyridin-4-yl)benzamide. This can be achieved by treating the compound with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by activating the caspase cascade and promoting cytochrome c release from mitochondria . The compound can also inhibit certain enzymes and disrupt cellular processes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is unique due to its combination of a benzamide group with a methylpyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

127722-74-1

Molekularformel

C13H13IN2O

Molekulargewicht

340.16 g/mol

IUPAC-Name

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide

InChI

InChI=1S/C13H12N2O.HI/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11;/h2-10H,1H3;1H

InChI-Schlüssel

KTMSYZLAAHPEEF-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC=C(C=C1)NC(=O)C2=CC=CC=C2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.